molecular formula C8H13F3N2 B13965637 N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine

N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13965637
M. Wt: 194.20 g/mol
InChI Key: WXZHGTFRYORFIV-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as a transition metal complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which enhance its pharmacokinetic properties and biological activity. The combination of these groups with the pyrrolidine ring makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

N-cyclopropyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)13-4-3-7(5-13)12-6-1-2-6/h6-7,12H,1-5H2

InChI Key

WXZHGTFRYORFIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCN(C2)C(F)(F)F

Origin of Product

United States

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